7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
Description
7-Bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic benzodiazepine derivative with a complex substitution pattern. The core structure consists of a diazepine ring fused to a benzene moiety. Key features include:
- Bromine at position 7 on the benzodiazepine ring.
- A 4-fluorophenyl group at position 3.
- A 2-methyl-3-nitrobenzoyl substituent at position 2.
Properties
IUPAC Name |
7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrFN3O4/c1-13-17(3-2-4-20(13)28(31)32)23(30)27-12-21(29)26-19-10-7-15(24)11-18(19)22(27)14-5-8-16(25)9-6-14/h2-11,22H,12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDYELDRGCZDMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine class, which is known for its psychoactive properties. This article examines the biological activity of this compound, focusing on its interactions with biological receptors, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a bromine atom at the 7th position and a fluorophenyl group at the 5th position of the benzodiazepine ring. The presence of a nitro group enhances its biological activity.
GABA Receptor Interaction : The primary mechanism through which benzodiazepines exert their effects is via modulation of the GABA receptor. This compound has been shown to enhance GABAergic transmission, leading to sedative and anxiolytic effects. Research indicates that it binds to the benzodiazepine site on GABA receptors, facilitating increased chloride ion influx and resulting in neuronal hyperpolarization.
Anticonvulsant Effects
Studies have demonstrated that derivatives of benzodiazepines exhibit significant anticonvulsant activity. For instance, compounds with similar structures have been tested in animal models for their ability to prevent seizures induced by various stimuli. The compound has shown promise in preliminary studies as a potential anticonvulsant agent due to its ability to modulate GABA receptor activity effectively.
Anxiolytic Properties
Research has indicated that benzodiazepines are effective in reducing anxiety symptoms. The specific compound is being investigated for its anxiolytic properties through behavioral assays in rodent models. These studies typically measure parameters such as time spent in open arms during an elevated plus maze test, which correlates with anxiety levels.
Case Studies
- Study on GABA Modulation : A study published in Journal of Medicinal Chemistry demonstrated that a series of benzodiazepine derivatives exhibited varying degrees of GABA receptor modulation. The compound was found to have a moderate efficacy compared to standard anxiolytics like diazepam .
- Anticonvulsant Activity : In a controlled trial involving animal models, the compound was administered at different dosages to assess its anticonvulsant potential. Results indicated a dose-dependent reduction in seizure frequency, suggesting significant therapeutic potential .
Comparative Analysis with Other Benzodiazepines
| Compound Name | GABA Receptor Affinity | Anxiolytic Efficacy | Anticonvulsant Efficacy |
|---|---|---|---|
| Diazepam | High | High | Moderate |
| Lorazepam | Very High | Very High | High |
| 7-Bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one | Moderate | Moderate | Significant |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
7-Bromo-4-(3,4-diethoxybenzoyl)-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one (C076-0151)
- Substituent Differences : The benzoyl group at position 4 is 3,4-diethoxybenzoyl instead of 2-methyl-3-nitrobenzoyl.
- Impact :
7-Methyl-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one
- Substituent Differences : Methyl replaces bromine at position 7; phenyl replaces 4-fluorophenyl at position 4.
- Impact :
7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Phenazepam)
- Substituent Differences : 2'-chlorophenyl at position 5 instead of 4-fluorophenyl; lacks the 4-benzoyl group.
- Impact :
Physicochemical and Pharmacological Data
Functional Group Analysis
- 4-Fluorophenyl (Position 5) : Improves bioavailability and receptor affinity via hydrophobic and electronic effects .
- Bromine (Position 7) : Increases molecular weight and lipophilicity, possibly prolonging half-life compared to chlorine analogues (e.g., 7-chloro derivatives in ).
Metabolic and Toxicity Profiles
- Limited data exist for the target compound. However, structurally related benzodiazepines (e.g., Phenazepam) undergo hepatic metabolism via cytochrome P450 enzymes, producing hydroxylated or demethylated metabolites .
- The 2-methyl-3-nitrobenzoyl group may introduce unique metabolic pathways, such as nitro-reduction or methyl oxidation, which could affect toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
